2-(3-bromo-1H-1,2,4-triazol-1-yl)ethan-1-ol hydrochloride
Overview
Description
2-(3-bromo-1H-1,2,4-triazol-1-yl)ethan-1-ol hydrochloride is a chemical compound that belongs to the family of 1,2,4-triazoles This compound is characterized by the presence of a bromo-substituted triazole ring attached to an ethan-1-ol moiety, which is further converted to its hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethan-1-ol hydrochloride typically involves the following steps:
Formation of 3-bromo-1H-1,2,4-triazole: This can be achieved by reacting 1H-1,2,4-triazole with bromine in an appropriate solvent under controlled conditions.
Attachment of the ethan-1-ol moiety: The 3-bromo-1H-1,2,4-triazole is then reacted with an appropriate ethan-1-ol derivative under suitable conditions to form the desired product.
Conversion to hydrochloride salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-1H-1,2,4-triazol-1-yl)ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Substitution reactions: The bromo group on the triazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The ethan-1-ol moiety can undergo oxidation to form corresponding aldehydes or acids, and reduction to form corresponding alkanes.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction reactions: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products Formed
Substitution reactions: Products include various substituted triazoles depending on the nucleophile used.
Oxidation reactions: Products include aldehydes or acids derived from the ethan-1-ol moiety.
Reduction reactions: Products include alkanes derived from the ethan-1-ol moiety.
Scientific Research Applications
2-(3-bromo-1H-1,2,4-triazol-1-yl)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination complexes.
Biology: It serves as a ligand for transition metals, facilitating the study of metal-ligand interactions.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The bromo group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-(3-bromo-1,2,4-triazol-1-yl)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O.ClH/c5-4-6-3-8(7-4)1-2-9;/h3,9H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQNTXDLWQCBDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCO)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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